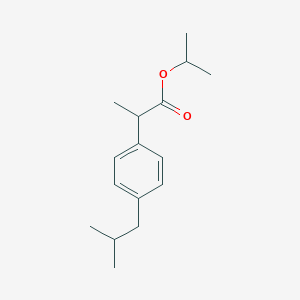

Isopropyl 2-(4-Isobutylphenyl)propanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZWLHIFEPTVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207287 | |

| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-17-9 | |

| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of Isopropyl 2-(4-Isobutylphenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Aimed at researchers, scientists, and drug development professionals, this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols. All methodologies are grounded in established principles of spectroscopic analysis and supported by authoritative references.

Introduction: The Significance of Spectroscopic Characterization

This compound is an ester derivative of ibuprofen. The esterification of ibuprofen is a strategy employed to modify its physicochemical properties, such as lipophilicity, which can influence its formulation and potential delivery mechanisms.[1][2] Accurate and unambiguous structural confirmation and purity assessment are critical components of drug development and quality control.[3][4][5] Spectroscopic techniques are indispensable tools in this endeavor, offering a non-destructive and highly informative means of analysis.[3] This guide will systematically explore the application of key spectroscopic methods to the analysis of this compound.

Molecular Structure and Synthesis Overview

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis Overview:

The synthesis of this compound is typically achieved through the esterification of ibuprofen. A common and straightforward method is the Fischer esterification, which involves reacting ibuprofen with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Caption: Simplified workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the number of neighboring protons.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 2H | Ar-H |

| ~7.1 | d | 2H | Ar-H |

| ~4.9 | sept | 1H | -OCH(CH₃)₂ |

| ~3.7 | q | 1H | -CH(CH₃)COO- |

| ~2.4 | d | 2H | -CH₂-Ar |

| ~1.8 | m | 1H | -CH(CH₃)₂ (isobutyl) |

| ~1.5 | d | 3H | -CH(CH₃)COO- |

| ~1.2 | d | 6H | -OCH(CH₃)₂ |

| ~0.9 | d | 6H | -CH(CH₃)₂ (isobutyl) |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule and their electronic environments.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (ester) |

| ~141 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~68 | -OCH(CH₃)₂ |

| ~45 | -CH(CH₃)COO- |

| ~45 | -CH₂-Ar |

| ~30 | -CH(CH₃)₂ (isobutyl) |

| ~22 | -CH(CH₃)₂ (isobutyl) |

| ~22 | -OCH(CH₃)₂ |

| ~18 | -CH(CH₃)COO- |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Use the same NMR spectrometer.

-

Tune the probe for ¹³C observation.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~1240, ~1180 | Strong | C-O stretch (ester) |

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

MS is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 248.36 (C₁₆H₂₄O₂)

-

Key Fragmentation Pathways:

-

Loss of the isopropyl group (-OCH(CH₃)₂): m/z = 189

-

Loss of the isopropoxy radical (•OCH(CH₃)₂): m/z = 189

-

Formation of the acylium ion ([M - OCH(CH₃)₂]⁺): m/z = 189

-

Benzylic cleavage to form the tropylium-like ion: m/z = 161

-

Loss of the isobutyl group: m/z = 191

-

McLafferty rearrangement is also possible.

-

Caption: General workflow of a mass spectrometry experiment.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Use a GC-MS system with an electron ionization (EI) source.

-

GC conditions:

-

Injector temperature: 250 °C

-

Column: A non-polar column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C).

-

-

MS conditions:

-

Ion source temperature: 230 °C

-

Electron energy: 70 eV

-

Mass range: m/z 40-400.

-

-

-

Data Acquisition: Inject the sample into the GC. The separated components will then enter the mass spectrometer for analysis.

-

Data Processing: The instrument software will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive toolkit for the structural characterization of this compound. This guide has outlined the theoretical basis, predicted spectral features, and detailed experimental protocols for each technique. By following these methodologies, researchers and drug development professionals can confidently verify the identity and purity of this important ibuprofen derivative, ensuring the quality and integrity of their work.

References

- ResearchGate. (2025). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.

-

Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern. Retrieved from [Link]

- Google Patents. (n.d.). EP0434343B2 - Process for preparing ibuprofen and its alkyl esters.

-

Chemistry LibreTexts. (2019). 6.1: Interpreting C-13 NMR Spectra. Retrieved from [Link]

- ResearchGate. (2025). Vibrational analysis of isopropyl nitrate and isobutyl nitrate.

-

An-Najah Staff. (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. Retrieved from [Link]

-

Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

-

SciSpace. (2023). SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption.

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Isopropyl Alcohol - the NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SciSpace. (n.d.). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Retrieved from [Link]

-

Chegg.com. (2022). Solved 2. Match each compound with the right 'H NMR spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm. Retrieved from [Link]

-

American Pharmaceutical Review. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

-

ManTech Publications. (n.d.). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use.

-

Chemistry LibreTexts. (2023). 13.7: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

- ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of Isopropyl 2-(4-Isobutylphenyl)propanoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure.[1][2][3] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of Isopropyl 2-(4-Isobutylphenyl)propanoate, a significant ester derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral features, presents detailed experimental protocols for data acquisition, and employs two-dimensional NMR techniques for unambiguous signal assignment. The causality behind experimental choices is explained, ensuring a framework of scientific integrity and practical, field-proven insight.

Introduction: The Molecule in Focus

This compound is the isopropyl ester of ibuprofen. The structural integrity and purity of such active pharmaceutical ingredient (API) derivatives are of paramount importance in drug development and manufacturing. NMR spectroscopy is the definitive method for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.[1] This guide will systematically deconstruct the NMR spectrum of this molecule, providing a self-validating framework for its characterization.

Molecular Structure Overview

A thorough analysis of the NMR spectrum begins with a clear understanding of the molecule's distinct chemical environments. Each unique proton and carbon atom will generate a specific signal, and their interactions provide a detailed structural map.

Figure 1: Numbered structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).

Theoretical Predictions and Signal Assignments

The chemical shift (δ) of a proton is influenced by its local electronic environment; electronegative atoms and aromatic rings deshield protons, shifting them downfield (higher ppm).[4] Spin-spin coupling causes signals of neighboring protons to be split into multiplets, following the n+1 rule for simple cases.

-

Aromatic Protons (H2, H3, H5, H6): Expected around 7.10-7.25 ppm . Due to the para-substitution, these four protons form a classic AA'BB' system, which often appears as two distinct doublets. Protons H2 and H6 are equivalent, as are H3 and H5.

-

Isopropyl Ester Methine (H16): This single proton is adjacent to two methyl groups (6 equivalent protons). It will be significantly deshielded by the adjacent oxygen atom. The signal is predicted to be a septet (6+1) around 4.90-5.10 ppm .

-

Propanoate Methine (H11): This proton is at a chiral center, adjacent to a methyl group and the aromatic ring. It will appear as a quartet (3+1) in the range of 3.60-3.80 ppm .

-

Isobutyl Methylene (H7): These two protons are adjacent to the aromatic ring and a methine proton. They are expected to appear as a doublet around 2.45 ppm .

-

Isobutyl Methine (H8): This proton is coupled to the two methylene protons (H7) and six methyl protons (H9, H10). This complex coupling will result in a multiplet (often a nonet) around 1.80-1.95 ppm .

-

Propanoate Methyl (H13): These three protons are coupled to the methine proton (H11) and will appear as a doublet around 1.50 ppm .

-

Isopropyl Ester Methyls (H17, H18): The six protons of the two equivalent methyl groups are coupled to the methine proton (H16), resulting in a doublet around 1.20 ppm .

-

Isobutyl Methyls (H9, H10): These six protons are coupled to the methine proton (H8), appearing as a doublet in the most upfield region, around 0.90 ppm .

Data Summary: ¹H NMR

| Proton Assignment | Label | Predicted δ (ppm) | Integration | Predicted Multiplicity |

| Isobutyl Methyls | H9, H10 | ~ 0.90 | 6H | Doublet (d) |

| Isopropyl Ester Methyls | H17, H18 | ~ 1.20 | 6H | Doublet (d) |

| Propanoate Methyl | H13 | ~ 1.50 | 3H | Doublet (d) |

| Isobutyl Methine | H8 | 1.80 - 1.95 | 1H | Multiplet (m) |

| Isobutyl Methylene | H7 | ~ 2.45 | 2H | Doublet (d) |

| Propanoate Methine | H11 | 3.60 - 3.80 | 1H | Quartet (q) |

| Isopropyl Ester Methine | H16 | 4.90 - 5.10 | 1H | Septet (sept) |

| Aromatic Protons | H3, H5 | 7.10 - 7.25 | 2H | Doublet (d) |

| Aromatic Protons | H2, H6 | 7.10 - 7.25 | 2H | Doublet (d) |

¹³C NMR Spectral Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift range is much wider than in ¹H NMR, leading to less signal overlap.[5][6]

Theoretical Predictions and Signal Assignments

Carbon chemical shifts are highly dependent on their hybridization and the electronegativity of attached atoms.[7][8]

-

Carbonyl Carbon (C12): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around 174-176 ppm .[7][9]

-

Aromatic Carbons (C1-C6): These sp² hybridized carbons resonate in the 125-145 ppm region. The carbons attached to substituents (C1 and C4) will have different shifts from the protonated carbons (C2, C3, C5, C6).

-

Isopropyl Ester Methine (C16): This carbon is bonded to oxygen and is expected around 68-70 ppm .[10]

-

Aliphatic Carbons (C7, C8, C10, C11, C13, C17, C18): The remaining sp³ carbons will appear in the upfield region.

-

C11 (Propanoate Methine): ~45 ppm

-

C7 (Isobutyl Methylene): ~45 ppm

-

C8 (Isobutyl Methine): ~30 ppm

-

C17, C18 (Isopropyl Ester Methyls): ~22 ppm

-

C9, C10 (Isobutyl Methyls): ~22 ppm

-

C13 (Propanoate Methyl): ~19 ppm

-

Data Summary: ¹³C NMR

| Carbon Assignment | Label | Predicted δ (ppm) | Carbon Type |

| Propanoate Methyl | C13 | ~ 19 | CH₃ |

| Isobutyl Methyls | C9, C10 | ~ 22 | CH₃ |

| Isopropyl Ester Methyls | C17, C18 | ~ 22 | CH₃ |

| Isobutyl Methine | C8 | ~ 30 | CH |

| Isobutyl Methylene | C7 | ~ 45 | CH₂ |

| Propanoate Methine | C11 | ~ 45 | CH |

| Isopropyl Ester Methine | C16 | 68 - 70 | CH |

| Aromatic Carbons | C2, C3, C5, C6 | 127 - 130 | CH |

| Aromatic Carbons | C1, C4 | 138 - 141 | C |

| Carbonyl | C12 | 174 - 176 | C=O |

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of spectral interpretation hinges on the quality of the acquired data. This protocol outlines a standardized procedure for sample preparation and data acquisition.

Objective

To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra of this compound for complete structural verification.

Materials & Equipment

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes (clean and dry)[11]

-

Volumetric flask and pipette

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[12]

-

Dissolve the sample in ~0.6-0.7 mL of CDCl₃. Chloroform-d is an excellent choice for nonpolar to moderately polar organic compounds.[13][14]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Transfer the solution into a clean 5 mm NMR tube.[12]

-

Cap the NMR tube securely.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. This step is critical for high resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 90° pulse, 2-4 second acquisition time, 1-2 second relaxation delay).

-

¹³C NMR: Acquire a proton-decoupled spectrum (e.g., 1024-4096 scans, 30° pulse, ~2 second acquisition time, 2 second relaxation delay).

-

2D COSY: Acquire a gradient-selected COSY experiment to establish ¹H-¹H coupling networks.

-

2D HSQC: Acquire a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon.[15]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction for all spectra.

-

Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Cross-Validation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, complex molecules benefit from 2D NMR experiments for unambiguous assignments.[1][16]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY spectrum reveals which protons are spin-coupled to each other. Cross-peaks appear between the signals of coupled protons. This is a self-validating system; for example, a cross-peak between the quartet at ~3.7 ppm (H11) and the doublet at ~1.5 ppm (H13) definitively confirms their connectivity in the propanoate fragment.

Figure 2: Key ¹H-¹H COSY correlations for structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[15] This powerful technique provides an undeniable link between the ¹H and ¹³C spectra. For instance, the proton signal at ~2.45 ppm (H7) will show a correlation peak to the carbon signal at ~45 ppm (C7), confirming the assignment of the isobutyl methylene group in both spectra.

Figure 3: HSQC correlates directly bonded protons and carbons.

Conclusion

The comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous and self-validating structural elucidation of this compound. By systematically interpreting chemical shifts, coupling patterns, and cross-correlations from ¹H, ¹³C, COSY, and HSQC experiments, a complete and confident assignment of all proton and carbon signals is achieved. This guide serves as a robust framework for researchers and drug development professionals, underscoring the power of modern NMR spectroscopy in ensuring the chemical integrity of pharmaceutical compounds.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

University of Calgary. Esters - NMR Spectroscopy. Available at: [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. Available at: [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra. Available at: [Link]

-

KPU Pressbooks. (2022). 6.5 NMR Theory and Experiment – Organic Chemistry I. Available at: [Link]

-

Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Available at: [Link]

-

Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. alpaipars.com [alpaipars.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. How To [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy of Isopropyl 2-(4-Isobutylphenyl)propanoate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Isopropyl 2-(4-Isobutylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an isopropyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, serves as a key subject for analytical characterization in pharmaceutical development and quality control. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and identification of this compound. This guide offers a detailed examination of the principles, experimental methodology, and spectral interpretation pertinent to the IR analysis of this compound, grounding its findings in established spectroscopic principles and data from closely related structural analogs.

Introduction: The Molecule and the Method

1.1. This compound: A Structural Overview

This compound (CAS 64622-17-9) is a derivative of ibuprofen where the carboxylic acid functional group has been converted into an isopropyl ester. This modification significantly alters the molecule's polarity and chemical properties, making it a valuable compound for various applications, including its use as a pharmaceutical secondary standard for analytical purposes[1]. The molecular structure, shown in Figure 1, combines several key functional groups that give rise to a unique and identifiable infrared spectrum:

-

An ester group (C(=O)O-R), which replaces the carboxylic acid of ibuprofen.

-

A para-disubstituted aromatic ring .

-

An isobutyl group attached to the aromatic ring.

-

An isopropyl group forming the ester linkage.

-

A chiral center at the alpha-carbon of the propanoate moiety.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure would be placed here)

1.2. The Power of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, etc.). An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular "fingerprint," providing invaluable information about the functional groups present.[2]

For a molecule like this compound, IR spectroscopy is instrumental for:

-

Structural Confirmation: Verifying the successful synthesis of the ester from its carboxylic acid precursor (ibuprofen).

-

Quality Control: Ensuring the identity and purity of the compound in raw materials and formulations.

-

Stability Studies: Detecting degradation or chemical changes over time.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation, speed, and reproducibility.[3] The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[3]

2.1. Rationale for Method Selection

-

Ease of Use: ATR requires only a single drop of the liquid sample placed directly onto the crystal, eliminating the need for solvent dissolution or the preparation of KBr pellets.[4]

-

High-Quality Data: Direct contact between the sample and the ATR crystal ensures a strong, clear signal.[5]

-

Non-Destructive: The sample can be fully recovered after analysis, which is crucial when dealing with valuable reference standards.

2.2. Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for acquiring a reliable FTIR spectrum.

-

Instrument Preparation & Background Scan:

-

Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Step 1.2: Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination.

-

Step 1.3: Acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum to yield a pure spectrum of the compound.

-

-

Sample Analysis:

-

Step 2.1: Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.[6] Ensure the crystal surface is fully covered.

-

Step 2.2: If using a pressure clamp, lower it to ensure optimal contact between the sample and the crystal. Be cautious not to apply excessive force.[6]

-

Step 2.3: Acquire the sample spectrum. For high-quality data, co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

Step 3.1: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Step 3.2: If necessary, apply an ATR correction to the spectrum. This mathematical function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.[3]

-

Step 3.3: After analysis, meticulously clean the ATR crystal with a solvent to remove all traces of the sample.

-

2.3. Visualization of the Experimental Workflow

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

In-Depth Spectral Analysis

While an experimentally measured spectrum for this compound is not publicly available in common databases, a highly accurate prediction of its key absorption bands can be made. This analysis is based on established group frequencies and spectral data from its parent molecule, ibuprofen, and analogous esters like ibuprofen ethyl and butyl esters.

3.1. Overview of Key Vibrational Regions

The IR spectrum can be broadly divided into two main regions:

-

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains characteristic absorptions for specific functional groups, such as C=O, C-H, and aromatic C=C stretches.

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This complex region contains many overlapping signals from bending vibrations and skeletal modes that are unique to the molecule as a whole.

3.2. Detailed Peak Assignments

The following table summarizes the expected key absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Causality and Expert Insights |

| ~3030 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons, clearly indicating the presence of the aromatic ring.[1][7] |

| 2960 - 2870 | C-H Stretch | Alkyl (sp³ C-H) | Strong | Intense signals from the numerous C-H bonds in the isobutyl and isopropyl groups. Multiple peaks are expected due to symmetric and asymmetric stretching of CH₃ and CH₂ groups. |

| ~1735 | C=O Stretch | Ester | Very Strong, Sharp | This is the most prominent peak in the spectrum. Esterification of ibuprofen's carboxylic acid (C=O at ~1721 cm⁻¹) removes hydrogen bonding and introduces an electron-donating alkyl group, shifting the carbonyl stretch to a higher frequency. Data for ibuprofen ethyl ester (1735 cm⁻¹) and butyl ester (1732 cm⁻¹) strongly support this assignment.[5][7] |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium to Weak | A series of peaks characteristic of the benzene ring skeletal vibrations.[1] Their presence and pattern confirm the aromatic core of the molecule. |

| ~1465 & ~1370 | C-H Bend | Alkyl (CH₃, CH₂) | Medium | Bending (scissoring and rocking) vibrations of the alkyl groups. A characteristic doublet around 1370 cm⁻¹ is often indicative of a gem-dimethyl group, present in both the isopropyl and isobutyl moieties. |

| ~1250 - 1150 | C-O Stretch | Ester (Asymmetric) | Strong | Esters typically show two C-O stretches. This strong band corresponds to the asymmetric C-C(=O)-O stretch and is a key confirmatory peak for the ester functional group. Ibuprofen ethyl ester shows a similar band at 1161 cm⁻¹.[7] |

| ~1100 - 1000 | C-O Stretch | Ester (Symmetric) | Medium to Strong | This band arises from the symmetric O-C-C stretch involving the isopropyl group. |

| ~850 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong | The position of this strong "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring. A strong band in this region is characteristic of 1,4- (para) disubstitution. |

Conclusion: A Validated Approach to Structural Integrity

The infrared spectrum of this compound is defined by a collection of highly characteristic absorption bands. The most definitive signals for confirming the compound's identity are the very strong ester carbonyl (C=O) stretch around 1735 cm⁻¹, the strong dual C-O stretching bands in the 1250-1000 cm⁻¹ region, and the peaks confirming the para-substituted aromatic ring. By employing a robust ATR-FTIR methodology and leveraging a predictive analysis grounded in the spectra of analogous compounds, researchers and drug development professionals can confidently verify the structure and purity of this important ibuprofen derivative. This guide provides the foundational knowledge and practical protocols necessary to integrate IR spectroscopy effectively into the analytical workflow for pharmaceutical sciences.

References

-

Upadhyay, C. P., & Bharkatiya, M. (2021). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. ResearchGate. Available at: [Link]

-

Thejeel, K. A. (2020). Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. International Journal of Drug Delivery Technology, 10(3), 454-458. Available at: [Link]

-

SpectraBase. (n.d.). Ibuprofen. Retrieved from [Link]

-

Shimadzu. (n.d.). Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia and United States Pharmacopeia. Retrieved from [Link]

-

NIST. (n.d.). Isopropyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

-

An-Najah National University. (n.d.). Synthesis and Formulation of Ibuprofen Pro-drugs for Enhanced Transdermal Absorption. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl isobutyrate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Ibuprofen and solid dispersion formulations. Retrieved from [Link]

-

University of Baghdad Digital Repository. (n.d.). Synthesis, Characterization of New Isatin-Ibuprofen Derivatives with Expected Biological Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Universidade de Lisboa. (n.d.). Infrared Spectroscopy for Masterbatch Characterisation Materials Engineering. Retrieved from [Link]

-

ChemRxiv. (n.d.). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra for ibuprofen (a), pure PCL (b) and PCL/IBP rods. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Veeprho. (n.d.). 1-(4-(1-Hydroperoxy-2-methylpropyl)phenyl)ethan-1-one. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Matkovic, S. R., Valle, G. M., & Briand, L. E. (n.d.). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Isopropyl Alcohol [webbook.nist.gov]

- 7. Ibuprofen Isopropyl Ester ( R Isomer) - SRIRAMCHEM [sriramchem.com]

An In-depth Technical Guide to the Mass Spectrometry of Isopropyl 2-(4-Isobutylphenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of the widely recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical applications of mass spectrometry for the characterization and quantification of this compound. We will explore key ionization techniques, predict fragmentation pathways, and provide detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is elucidated to empower the reader with a robust understanding of the analytical process.

Introduction: The Significance of this compound Analysis

This compound, also known as Ibuprofen Isopropyl Ester, is a derivative of ibuprofen.[1] As a prodrug or a chemical intermediate, its accurate identification and quantification are paramount in pharmaceutical research and development, quality control, and metabolic studies. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for the comprehensive characterization of such compounds. This guide will serve as a practical resource for leveraging mass spectrometry to its full potential in the analysis of this important molecule.

Chemical Properties of this compound: [1]

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

| Appearance | Liquid |

| Synonyms | Ibuprofen Isopropyl Ester, Propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate, Isopropyl-[2-(4-isobutylphenyl)propionate] |

Foundational Principles of Mass Spectrometry in the Context of this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. The choice of ionization technique is critical and is dictated by the analyte's properties and the chromatographic method employed. For this compound, two primary ionization methods are of significant interest: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Molecular Fingerprint

Typically coupled with Gas Chromatography (GC), EI is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons.[2][3] This process not only creates a molecular ion ([M]⁺˙) but also induces extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a unique "fingerprint" for the molecule, enabling unambiguous identification.

The initial ionization process can be represented as: M(g) + e⁻ → [M]⁺˙(g) + 2e⁻[4]

Electrospray Ionization (ESI): A Softer Approach for Intact Molecule Analysis

In contrast, ESI is a soft ionization technique commonly interfaced with Liquid Chromatography (LC). It is particularly well-suited for polar and thermally labile molecules. ESI generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, with minimal fragmentation.[5][6][7] This makes it ideal for accurate molecular weight determination and for quantitative studies where the intact molecule is monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[8]

The Rationale Behind GC-MS for this compound

The esterification of ibuprofen's carboxylic acid group to form the isopropyl ester increases its volatility, making it amenable to GC analysis without the need for derivatization that is often required for the parent ibuprofen.[9]

Predicted Electron Ionization Fragmentation Pathway

The fragmentation of this compound in EI-MS is expected to follow characteristic pathways for esters and aromatic compounds. The molecular ion peak at m/z 248 would be observed, though its intensity may be low due to the molecule's stability.[4]

Key predicted fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the isopropoxy radical (•OCH(CH₃)₂) to form an acylium ion.

-

McLafferty Rearrangement: If a gamma-hydrogen is present, a six-membered transition state can lead to the elimination of a neutral alkene.

-

Cleavage of the Isobutyl Group: Fragmentation of the isobutyl side chain is also anticipated.

Predicted Fragmentation Diagram for this compound (EI-MS)

Caption: Predicted EI fragmentation of this compound.

Step-by-Step GC-MS Experimental Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

-

-

GC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column provides good separation for this type of analyte. |

| Injection Volume | 1 µL | |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of the analyte from any impurities. |

| Carrier Gas | Helium, constant flow of 1 mL/min | |

| Ion Source | Electron Ionization (EI) | |

| Ion Source Temp. | 230 °C | |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |

| Mass Range | m/z 40-500 | Covers the expected molecular ion and fragment ions. |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative, particularly for samples in complex biological matrices, offering high throughput and sensitivity.[10][11]

The Rationale Behind LC-MS for this compound

LC-MS with ESI is advantageous when analyzing samples that are not amenable to GC due to thermal instability or when dealing with complex mixtures where the separation power of LC is beneficial.[5] For quantitative analysis, LC-MS/MS provides exceptional selectivity and sensitivity.

Predicted Electrospray Ionization Behavior and MS/MS Fragmentation

In positive ion ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 249. In tandem mass spectrometry (MS/MS), this precursor ion can be fragmented to produce characteristic product ions.

LC-MS/MS Workflow Diagram

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Step-by-Step LC-MS Experimental Protocol

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Prepare calibration standards by serial dilution in the mobile phase.

-

For biological samples, protein precipitation followed by centrifugation is a common and effective cleanup step.

-

-

LC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size | A C18 column provides good retention and separation for this moderately non-polar analyte. |

| Mobile Phase A | Water with 0.1% formic acid | The acid promotes protonation in positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures efficient separation and elution of the analyte. |

| Flow Rate | 0.4 mL/min | |

| Column Temp. | 40 °C | |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | |

| Capillary Voltage | 3.5 kV | |

| Drying Gas Temp. | 350 °C | |

| Drying Gas Flow | 10 L/min | |

| Nebulizer Pressure | 45 psi | |

| MS/MS Transitions | Precursor Ion: m/z 249.2, Product Ions: Monitor for fragments resulting from the loss of the isopropyl group or the entire ester functionality. | Specific product ions would need to be determined experimentally. |

Data Analysis and Interpretation

-

Qualitative Analysis: In GC-MS, identification is achieved by matching the acquired mass spectrum with a reference library or by manual interpretation of the fragmentation pattern. In LC-MS, identification is based on retention time and the presence of the expected precursor ion.

-

Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. The choice between these platforms will depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and whether qualitative or quantitative data is the primary objective. The protocols and theoretical fragmentation pathways detailed in this guide provide a solid foundation for the successful analysis of this compound, empowering researchers and drug development professionals to achieve accurate and reliable results.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern. Retrieved from [Link]

-

Al-Sharafi, A. A., & Al-Saigh, Z. Y. (2023). optimization of plasma-assisted desorption/ionization- mass spectrometry for analysis of ibuprofen. University of Baghdad Digital Repository. Retrieved from [Link]

-

Bonato, P. S., Del Lama, M. P. F. M., & de Carvalho, R. (2003). Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 796(2), 413-420. Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion mass spectra and the fragmentation of (A) (S)-(+)-ibuprofen, (B) (R)-(-). Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of ibuprofen drug using mass spectrometry, thermal analyses, and semi-empirical molecular orbital calculation. Retrieved from [Link]

-

Lee, J. W., Lee, H., & Lee, S. Y. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(5), 2309. Retrieved from [Link]

-

Akamatsu, S., Kudo, K., & Ikeda, N. (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Rapid Communications in Mass Spectrometry, 29(19), 1786-1798. Retrieved from [Link]

-

Hoh, E., & Le, H. (2007). Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions". Journal of the American Society for Mass Spectrometry, 18(11), 2058-2061. Retrieved from [Link]

-

LCGC International. (2018). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid. Retrieved from [Link]

-

Zacharis, C. K., & Tzanavaras, P. D. (2018). NSAIDs Determination in Human Serum by GC-MS. Molecules, 23(7), 1749. Retrieved from [Link]

-

Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) NSAIDs Determination in Human Serum by GC-MS. Retrieved from [Link]

-

DergiPark. (n.d.). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Retrieved from [Link]

-

Scientific Research Publishing. (2013). A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

-

Studia Universitatis Babes-Bolyai Chemia. (2023). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Retrieved from [Link]

-

Walsh Medical Media. (2012). Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

-

PubMed Central. (2021). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Cheméo. (n.d.). Ibuprofen (CAS 15687-27-1) - Chemical & Physical Properties. Retrieved from [Link]

-

Springer. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (.+-.)-2-(p-Isobutylphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Ibuprofen Isopropyl Ester | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Crystal structure of Isopropyl 2-(4-Isobutylphenyl)propanoate

An In-depth Technical Guide to the Structural Elucidation of Isopropyl 2-(4-Isobutylphenyl)propanoate

A Senior Application Scientist's Perspective on a Novel Crystallographic Challenge

Abstract: this compound, the isopropyl ester of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, represents a molecule of significant interest for prodrug strategies aimed at modifying solubility, permeability, and pharmacokinetic profiles. A thorough understanding of its solid-state properties, anchored by its single-crystal X-ray structure, is paramount for rational drug design and development. As of the latest literature review, a definitive, experimentally determined crystal structure for this specific ester has not been reported, presenting both a challenge and an opportunity. This guide provides a comprehensive framework for the structural elucidation of this compound. It outlines a robust, first-principles-based experimental workflow, from targeted synthesis and purification to advanced crystallization screening and final structural determination via single-crystal X-ray diffraction (SC-XRD). The protocols described herein are designed as a self-validating system, incorporating causality behind each experimental choice to guide researchers toward a successful crystallographic outcome.

Introduction: The Rationale for Structural Analysis

Ibuprofen, while highly effective, presents formulation challenges related to its poor aqueous solubility. Esterification, a common prodrug strategy, can modify a drug's lipophilicity, potentially enhancing its absorption and altering its metabolic pathway. The isopropyl ester, this compound, is a logical candidate for such a strategy.

The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including:

-

Melting Point & Stability: Influences manufacturing processes and shelf-life.

-

Solubility & Dissolution Rate: Directly impacts bioavailability.

-

Polymorphism: The existence of multiple crystal forms of the same compound, each with different properties. Identifying and controlling polymorphism is a critical step in drug development to ensure consistent product performance and meet regulatory requirements.

The absence of a published crystal structure for this ibuprofen ester in prominent databases like the Cambridge Structural Database (CSD) highlights a gap in our understanding of this potentially valuable derivative. This guide therefore serves as a roadmap for its de novo structural determination.

Proposed Experimental Workflow: From Synthesis to Structure

The successful generation of a high-quality single crystal suitable for X-ray diffraction is the crux of this endeavor. It requires a systematic approach that begins with the synthesis of high-purity material and progresses through meticulous crystallization screening.

Synthesis and Purification

The synthesis of this compound is typically achieved via a Fischer-Speier esterification or a related acid-catalyzed reaction between ibuprofen and isopropanol. The purity of the starting material is non-negotiable for successful crystallization.

Step-by-Step Synthesis & Purification Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ibuprofen (1.0 eq) in an excess of dry isopropanol (which acts as both solvent and reactant).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (approx. 0.05 eq). The acid protonates the carbonyl oxygen of the ibuprofen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the acid catalyst with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification (Critical Step): Remove the solvent under reduced pressure. The resulting crude oil must be purified to >99.5% purity. Column chromatography on silica gel is the method of choice. A gradient elution system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) is effective for separating the non-polar ester product from any unreacted polar ibuprofen.

-

Purity Confirmation: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

The logical flow for synthesis and characterization is depicted in the diagram below.

Caption: Workflow for Synthesis and Purification.

Crystallization Screening

The purified product is likely to be a viscous oil or a low-melting-point solid, which can be challenging to crystallize. A multi-pronged screening strategy is therefore essential. The goal is to slowly bring the solution to a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation or oiling out.

Key Crystallization Techniques:

-

Slow Evaporation: The most straightforward method. Dissolve the purified compound in a suitable solvent (or solvent mixture) in a vial covered with a perforated lid. The slow escape of solvent gradually increases the concentration, promoting crystal growth.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the compound/solvent solution is allowed to equilibrate in a sealed chamber with a larger reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This method offers excellent control over the rate of equilibration.

-

Cooling Crystallization: For compounds with sufficient solubility at higher temperatures, a saturated solution can be prepared and then slowly cooled. This controlled temperature decrease reduces solubility, leading to crystallization.

Solvent Selection Rationale: The choice of solvent is critical. Given the ester's structure (a non-polar isobutyl group and phenyl ring, with a polar ester linkage), a range of solvents with varying polarities should be screened.

| Solvent Class | Examples | Rationale |

| Non-polar | Hexane, Heptane, Cyclohexane | Good anti-solvents. Promote crystallization by reducing solubility. |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane | Good primary solvents. The compound is likely to have high solubility. |

| Polar Aprotic | Acetonitrile | Can interact with the ester group, potentially leading to different packing. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Can act as hydrogen bond donors/acceptors, but may inhibit crystallization if solubility is too high. |

A recommended screening approach is to use a 24- or 96-well crystallization plate, testing various combinations of primary solvents and anti-solvents with the vapor diffusion method.

The diagram below illustrates the decision-making process for crystallization screening.

Caption: Crystallization Screening Strategy.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it can be analyzed using SC-XRD. This technique provides definitive information about the molecular structure and crystal packing.

Step-by-Step SC-XRD Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (at ~100 K). This minimizes thermal motion and radiation damage during data collection.

-

Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file.

-

Structure Solution and Refinement:

-

Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and an approximate molecular model.

-

Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. Atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

-

Anticipated Structural Features and Discussion

While the experimental structure is pending, we can hypothesize about its key features based on the known structures of ibuprofen and related molecules.

-

Molecular Conformation: The molecule possesses significant conformational flexibility around the bond connecting the propionate group to the phenyl ring and within the isobutyl and isopropyl groups. The final conformation will be a low-energy state stabilized by intermolecular interactions within the crystal lattice.

-

Intermolecular Interactions: Unlike ibuprofen, the isopropyl ester lacks the carboxylic acid group capable of forming strong hydrogen-bonding dimers. Therefore, the crystal packing will be dominated by weaker forces:

-

van der Waals forces: Between the bulky isobutyl and isopropyl groups.

-

C-H···π interactions: Between the aliphatic C-H groups and the aromatic phenyl ring.

-

-

Chirality: Ibuprofen is a chiral molecule, and the synthesis described will produce a racemic mixture of (R)- and (S)-enantiomers. The resulting crystal will therefore crystallize in a centrosymmetric space group (a racemate) or undergo spontaneous resolution to form a conglomerate of enantiopure crystals, each in a chiral space group. Determining this is a primary outcome of the SC-XRD analysis.

Anticipated Data Summary: Upon successful structure determination, the key crystallographic data would be summarized as follows.

| Parameter | Expected Information | Significance |

| Chemical Formula | C₁₆H₂₄O₂ | Confirms molecular identity. |

| Formula Weight | 248.36 g/mol | Basic molecular property. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c (centrosymmetric) | Defines the symmetry elements within the unit cell; indicates a racemate. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Volume (V) | ų | Volume of the unit cell. |

| Z | e.g., 4 | Number of molecules per unit cell. |

| Calculated Density | g/cm³ | A key physical property derived from the structure. |

| Final R indices | R1, wR2 | Statistical indicators of the quality of the refined model. |

Conclusion and Future Work

The structural elucidation of this compound is a necessary step toward fully understanding its potential as a pharmaceutical prodrug. Although its crystal structure is not yet publicly known, a systematic and rigorous experimental approach, as detailed in this guide, provides a clear path to its determination. This workflow, which emphasizes material purity, diverse crystallization screening, and precise SC-XRD analysis, forms a self-validating framework for success. The resulting crystal structure will provide invaluable insights into the solid-state properties of this ibuprofen derivative, enabling rational formulation design and supporting future drug development efforts.

References

As the crystal structure of the specific target molecule is not yet published, this reference list includes authoritative sources on the parent compound (ibuprofen), its crystallization, and standard crystallographic methodologies.

-

Crystal structures of the S(+) and RS-ibuprofen.

- Source: Journal of Pharmaceutical and Biomedical Analysis

-

URL: [Link]

-

Ibuprofen.

- Source: PubChem, National Center for Biotechnology Inform

-

URL: [Link]

-

Fischer-Speier Esterific

- Source: Wikipedia

-

URL: [Link]

-

Single crystal structure determination of the three polymorphs of L-glutamic acid.

- Source: Amino Acids

-

URL: [Link]

-

Crystalliz

- Source: Wikipedia

-

URL: [Link]

Navigating the Formulation Landscape: A Technical Guide to the Solubility Profile of Isopropyl 2-(4-Isobutylphenyl)propanoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The successful formulation of an active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties, with solubility being a critical determinant of bioavailability and therapeutic efficacy. This in-depth technical guide provides a detailed exploration of the solubility profile of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. While quantitative solubility data for this specific ester is not extensively published, this guide synthesizes available information on closely related compounds, established analytical methodologies, and theoretical solubility principles to offer a robust framework for formulation development. We delve into the anticipated solubility in a range of organic solvents, provide a detailed, field-proven protocol for experimental solubility determination, and explore the underlying solute-solvent interactions through the lens of Hansen Solubility Parameters. This guide is intended to empower researchers and formulation scientists with the foundational knowledge and practical tools necessary to navigate the challenges of solubilizing and formulating this compound.

Introduction: The Significance of Solubility in Drug Development

The therapeutic journey of a drug molecule from administration to its site of action is fraught with physiological barriers. For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the development of otherwise promising drug candidates[1]. This compound, as an ester derivative of ibuprofen, presents a distinct lipophilic character. Understanding its solubility in a diverse array of solvents is paramount for a variety of applications, including:

-

Topical and Transdermal Formulations: The development of creams, gels, and patches requires solubilization in non-aqueous vehicles to ensure drug delivery through the skin.

-

Parenteral Formulations: For intravenous or intramuscular administration, the API must be completely dissolved in a biocompatible solvent system.

-

Intermediate Processing: During synthesis and purification, knowledge of solubility is crucial for crystallization, extraction, and other separation processes.

-

Preclinical and In Vitro Studies: Establishing appropriate solvent systems is essential for conducting accurate and reproducible pharmacological and toxicological assays.

This guide will provide a comprehensive overview of the expected solubility of this compound, methodologies for its precise measurement, and a theoretical framework for predicting its behavior in various solvent systems.

Anticipated Solubility Profile of this compound

Ibuprofen itself is a crystalline solid with a well-documented solubility profile. It is practically insoluble in water but exhibits significant solubility in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)[2][3]. The esterification of the carboxylic acid group in ibuprofen to form this compound significantly increases its lipophilicity. This structural modification is expected to decrease its solubility in polar solvents, particularly water, while enhancing its solubility in non-polar and moderately polar organic solvents.

A study on ibuprofen derivatives conjugated with L-valine alkyl esters provides valuable insights into the expected solubility of ibuprofen esters[4]. These ester derivatives were found to be soluble or partly soluble in a range of organic solvents. Based on this and the physicochemical properties of the isopropyl group, the anticipated solubility of this compound is summarized in the table below.

| Solvent Class | Representative Solvents | Anticipated Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The alkyl chain of the alcohols can interact favorably with the isobutylphenyl and isopropyl groups of the ester, while the hydroxyl group can engage in weaker dipole-dipole interactions. Ibuprofen itself is highly soluble in these solvents[2][3]. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The carbonyl group of the ketone can act as a hydrogen bond acceptor for any residual interactions, and the alkyl groups provide favorable non-polar interactions. Ibuprofen shows high solubility in acetone[3]. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | "Like dissolves like" principle. The ester functionality of the solvent will have a strong affinity for the ester group in this compound. Ibuprofen is soluble in ethyl acetate[3]. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively non-polar and can effectively solvate the lipophilic portions of the molecule. Studies on similar ibuprofen esters show good solubility in diethyl ether[4]. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring of the solvent can interact favorably with the phenyl group of the molecule through π-π stacking. Ibuprofen ester derivatives have shown solubility in toluene[4]. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and non-polar character to effectively solvate the entire molecule. Ibuprofen and its ester derivatives are soluble in chloroform[3][4]. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have a high capacity to solvate a wide range of molecules. Ibuprofen is highly soluble in DMSO. |

| Alkanes | Hexane, Heptane | Low to Moderate | As non-polar solvents, alkanes will primarily interact with the isobutyl and isopropyl groups. The presence of the ester and phenyl groups may limit solubility compared to more polar solvents. However, increasing the alkyl chain length in other ibuprofen esters has been shown to increase solubility in hexane[4]. |

| Aqueous Systems | Water, Phosphate Buffered Saline (PBS) | Very Low | The high lipophilicity of the molecule, due to the isobutylphenyl and isopropyl groups, will result in very poor solubility in aqueous media. |